molecular formula C18H22N2O B581200 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine CAS No. 1021392-84-6

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine

Cat. No. B581200
Key on ui cas rn: 1021392-84-6
M. Wt: 282.387
InChI Key: ZPSXXTVNJOLCNF-UHFFFAOYSA-N
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Patent
US08129423B2

Procedure details

To 3-Dibenzylamino-oxetane-3-carbonitrile (156 mg) (prepared by Strecker synthesis in analogy to example 83/84, step a, from oxetan-3-one, dibenzyl-amine and trimethylsilyl cyanide) in methanol (10 ml) was added a catalytic amount of Raney nickel and the reaction mixture was then stirred at RT under an atmosphere of H2 for 8 h. The catalyst was removed by filtration, the filtrate concentrated under reduced pressure to provide the title compound (170 mg) as off-white solid, MS (ESI): 283.17 (MH+).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:9]1([C:13]#[N:14])[CH2:12][O:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O1CC(=O)C1.C(NCC1C=CC=CC=1)C1C=CC=CC=1.C[Si](C#N)(C)C>CO.[Ni]>[NH2:14][CH2:13][C:9]1([N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:12][O:11][CH2:10]1

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1(COC1)C#N)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred at RT under an atmosphere of H2 for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NCC1(COC1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 107.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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